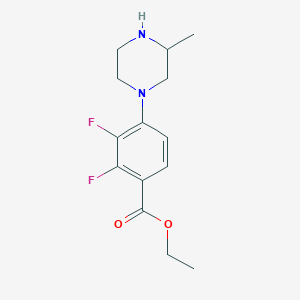![molecular formula C10H10ClN3O B13043627 4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13043627.png)
4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry and pharmaceutical research. This compound features a unique structure that combines a benzofuran ring with a pyrimidine moiety, making it a versatile scaffold for the development of various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine typically involves multi-step procedures. One common method starts with the preparation of the benzofuran ring, followed by the introduction of the pyrimidine moiety. Key steps include cyclization reactions and chlorination processes. For instance, the aza-Wittig reaction can be employed to form the benzofuran ring, which is then subjected to nucleophilic substitution to introduce the pyrimidine group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis can be used to accelerate reaction times and improve efficiency . Additionally, the use of catalytic amounts of reagents and controlled reaction conditions can further enhance the scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield various amine derivatives, while oxidation can produce corresponding oxides .
Applications De Recherche Scientifique
4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt cellular processes such as DNA replication and protein synthesis, leading to the compound’s therapeutic effects . The molecular pathways involved often include signal transduction pathways that regulate cell growth and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: This compound shares a similar pyrimidine core and is used as a building block for various pharmaceuticals.
4-Aminopyrrolo[2,3-d]pyrimidine: Known for its antitubercular activity, this compound also features a pyrimidine ring.
6-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine:
Uniqueness
4-Chloro-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine is unique due to its combined benzofuran and pyrimidine structure, which provides a versatile scaffold for the development of diverse bioactive molecules. This structural uniqueness allows for the exploration of novel therapeutic applications and the development of compounds with enhanced biological activity.
Propriétés
Formule moléculaire |
C10H10ClN3O |
|---|---|
Poids moléculaire |
223.66 g/mol |
Nom IUPAC |
4-chloro-6,7,8,9-tetrahydro-[1]benzofuro[3,2-d]pyrimidin-2-amine |
InChI |
InChI=1S/C10H10ClN3O/c11-9-8-7(13-10(12)14-9)5-3-1-2-4-6(5)15-8/h1-4H2,(H2,12,13,14) |
Clé InChI |
QGSLXDSDHWSNHS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2=C(C1)C3=C(O2)C(=NC(=N3)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



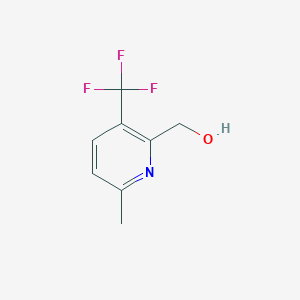


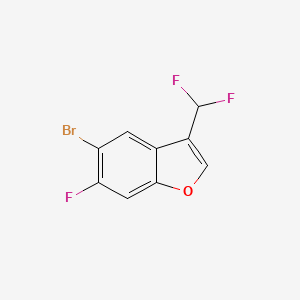
![Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hcl](/img/structure/B13043560.png)
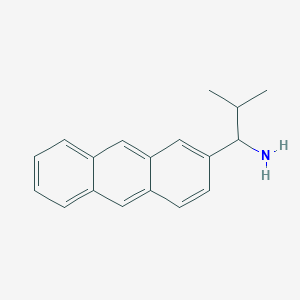



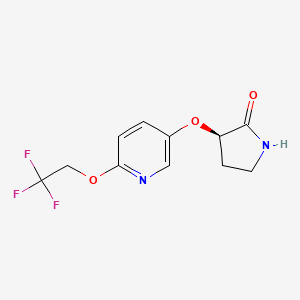
![Racemic-(3R,6R)-2-Tert-Butyl3-Ethyl6-Fluoro-2-Azabicyclo[2.2.1]Heptane-2,3-Dicarboxylate](/img/structure/B13043587.png)
